molecular formula C7H4BrNS B6151484 6-bromothieno[3,2-b]pyridine CAS No. 797034-70-9

6-bromothieno[3,2-b]pyridine

Cat. No.: B6151484
CAS No.: 797034-70-9
M. Wt: 214.08 g/mol
InChI Key: ZMACQKOSXGDYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromothieno[3,2-b]pyridine is a fused heterocyclic compound composed of a thiophene ring and a pyridine ring. This compound is a potent and versatile building block for the synthesis of biologically active molecules. It is known for its unique structural features and its ability to participate in various chemical reactions, making it valuable in medicinal chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromothieno[3,2-b]pyridine typically involves the bromination of thieno[3,2-b]pyridine. One common method includes the use of bromine or a brominating agent in the presence of a catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency . The reaction conditions are carefully monitored and controlled to minimize by-products and maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

6-bromothieno[3,2-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction Reactions: It can be reduced to form thiol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: Various substituted thieno[3,2-b]pyridine derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

Scientific Research Applications

6-bromothieno[3,2-b]pyridine has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other biologically active molecules.

    Biological Research: The compound is used in the study of enzyme inhibition and protein interactions.

    Material Science: It is employed in the development of organic semiconductors and other advanced materials.

    Pharmaceutical Industry: The compound is used in the synthesis of potential drug candidates for various diseases.

Comparison with Similar Compounds

6-bromothieno[3,2-b]pyridine is unique due to its fused heterocyclic structure, which provides distinct electronic and steric properties compared to other similar compounds. Some similar compounds include:

    Thieno[2,3-c]pyridine: Another fused heterocyclic compound with different substitution patterns.

    Thieno[3,4-b]pyridine: A related compound with a different ring fusion pattern.

    Thieno[2,3-b]thiophene: A compound with two fused thiophene rings.

These compounds share some structural similarities but differ in their chemical reactivity and biological activity, making this compound a unique and valuable compound in scientific research .

Properties

IUPAC Name

6-bromothieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMACQKOSXGDYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797034-70-9
Record name 6-bromothieno[3,2-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.